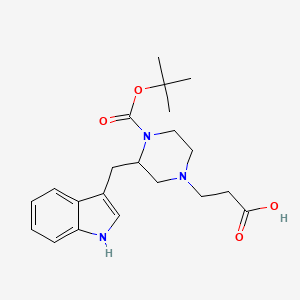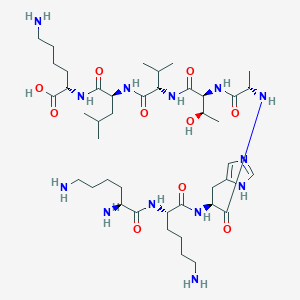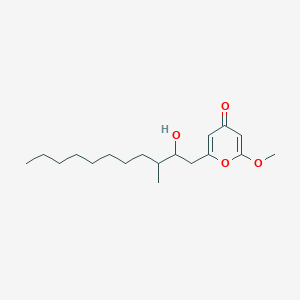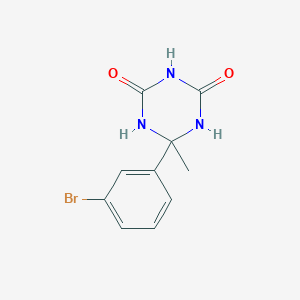![molecular formula C10H19FO4 B14179937 methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate CAS No. 919528-29-3](/img/structure/B14179937.png)
methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate is an organic compound with the molecular formula C10H19FO4 It is a methyl ester derivative of hexanoic acid, featuring a fluoro and hydroxy substituted propoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate typically involves the esterification of hexanoic acid with methanol in the presence of an acid catalyst. The fluoro and hydroxy groups are introduced through subsequent reactions involving fluorination and hydroxylation of the propoxy side chain. The reaction conditions often require controlled temperatures and specific reagents to ensure the desired stereochemistry and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the high purity required for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 6-[(2R)-3-fluoro-2-oxopropoxy]hexanoic acid.
Reduction: Formation of 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate exerts its effects involves interactions with specific molecular targets. The fluoro and hydroxy groups may participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The ester group can undergo hydrolysis, releasing the active hexanoic acid derivative, which may interact with various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 6-(3-fluoro-2-hydroxypropoxy)hexanoate: Similar structure but different stereochemistry.
Ethyl 6-(3-fluoro-2-hydroxypropoxy)hexanoate: Ethyl ester instead of methyl ester.
Methyl 6-(3-chloro-2-hydroxypropoxy)hexanoate: Chlorine substituent instead of fluorine.
Uniqueness
Methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate is unique due to its specific stereochemistry and the presence of both fluoro and hydroxy functional groups.
Propriétés
Numéro CAS |
919528-29-3 |
|---|---|
Formule moléculaire |
C10H19FO4 |
Poids moléculaire |
222.25 g/mol |
Nom IUPAC |
methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate |
InChI |
InChI=1S/C10H19FO4/c1-14-10(13)5-3-2-4-6-15-8-9(12)7-11/h9,12H,2-8H2,1H3/t9-/m0/s1 |
Clé InChI |
CDTYMEALUNZNMU-VIFPVBQESA-N |
SMILES isomérique |
COC(=O)CCCCCOC[C@H](CF)O |
SMILES canonique |
COC(=O)CCCCCOCC(CF)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(Diphenylphosphoryl)cyclobutyl]propanedinitrile](/img/structure/B14179861.png)
![[1,1'-Biphenyl]-2-carbonitrile, 2'-benzoyl-](/img/structure/B14179866.png)


![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium](/img/structure/B14179878.png)

![[2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol)](/img/structure/B14179899.png)
![4-[4-(4-Chlorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14179904.png)
![4-[3-(4-Nitrophenyl)triazan-1-ylidene]-3-oxocyclohexa-1,5-diene-1-sulfonamide](/img/structure/B14179906.png)


![2-[5-(3-Methylphenyl)-1-(2-methylpropyl)-1H-indol-3-yl]acetamide](/img/structure/B14179926.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14179945.png)
